5-ethoxy-N-(4-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide
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Overview
Description
5-Ethoxy-N-[(4-methoxyphenyl)methyl]-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the indole class of compounds. Indoles are a significant heterocyclic system in natural products and drugs, known for their diverse biological activities . This compound is characterized by the presence of an indole core, substituted with ethoxy, methoxyphenyl, and carboxamide groups.
Preparation Methods
The synthesis of 5-ethoxy-N-[(4-methoxyphenyl)methyl]-1-methyl-1H-indole-2-carboxamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions. Another approach involves the Larock cyclization, which uses palladium(II) acetate as a catalyst and potassium carbonate as an additive .
Chemical Reactions Analysis
5-Ethoxy-N-[(4-methoxyphenyl)methyl]-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the indole ring.
Common reagents and conditions for these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Ethoxy-N-[(4-methoxyphenyl)methyl]-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the development of agrochemicals, such as herbicides and antifungal agents.
Mechanism of Action
The mechanism of action of 5-ethoxy-N-[(4-methoxyphenyl)methyl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in the body, influencing biological processes such as cell signaling and metabolism . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
5-Ethoxy-N-[(4-methoxyphenyl)methyl]-1-methyl-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione: This compound is a hydantoin derivative with similar structural features and biological activities.
4-Methoxyphenethylamine: Used as a precursor for the synthesis of other organic compounds, it shares the methoxyphenyl group with the target compound.
Indole-3-acetic acid: A plant hormone with diverse biological applications, it shares the indole core structure.
The uniqueness of 5-ethoxy-N-[(4-methoxyphenyl)methyl]-1-methyl-1H-indole-2-carboxamide lies in its specific substitution pattern and the resulting biological activities.
Properties
Molecular Formula |
C20H22N2O3 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
5-ethoxy-N-[(4-methoxyphenyl)methyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C20H22N2O3/c1-4-25-17-9-10-18-15(11-17)12-19(22(18)2)20(23)21-13-14-5-7-16(24-3)8-6-14/h5-12H,4,13H2,1-3H3,(H,21,23) |
InChI Key |
PQCLGOHBPAHXQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)NCC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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